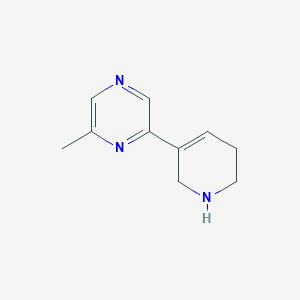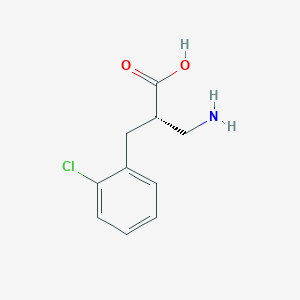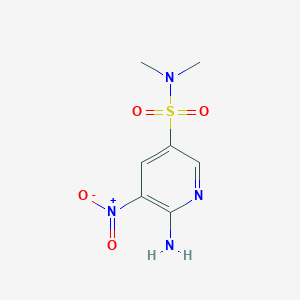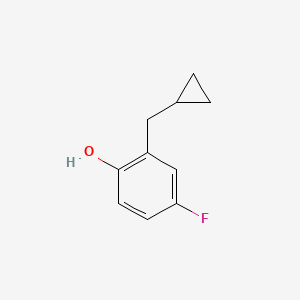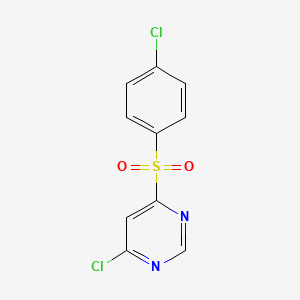
(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a triethylene glycol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to boranes.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and water are frequently used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The primary mechanism of action for (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic group.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with a methoxy group, used in organic synthesis.
(2-Methoxy-5-pyridinyl)boronic Acid: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness:
Triethylene Glycol Chain: The presence of the triethylene glycol chain in (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid provides unique solubility and reactivity properties compared to simpler boronic acids.
Functional Group Tolerance: The compound’s structure allows it to participate in reactions under mild conditions, making it versatile for various synthetic applications.
Properties
CAS No. |
1103862-09-4 |
|---|---|
Molecular Formula |
C10H16BNO5 |
Molecular Weight |
241.05 g/mol |
IUPAC Name |
[5-[2-(2-methoxyethoxy)ethoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO5/c1-15-2-3-16-4-5-17-10-6-9(11(13)14)7-12-8-10/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
YGTKWCOUSKBBDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCOCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


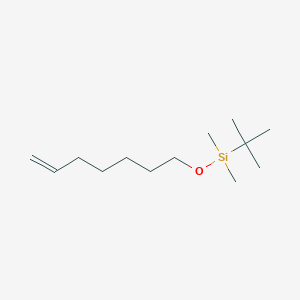
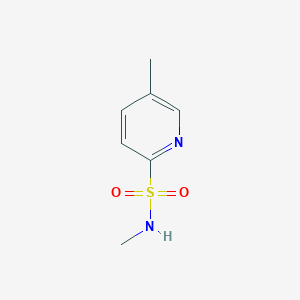
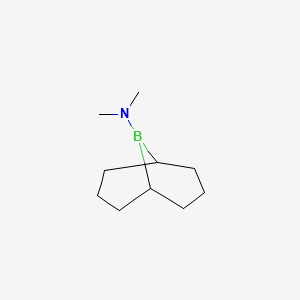
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
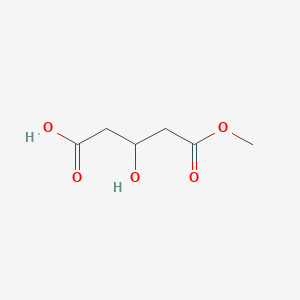
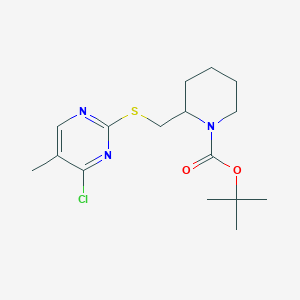
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
